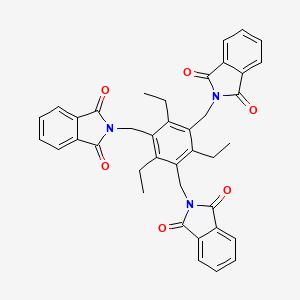
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a complex organic compound characterized by its unique structure, which includes three phthalimidomethyl groups attached to a benzene ring substituted with three ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene typically involves a multi-step process. One common method starts with the preparation of the intermediate compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene. This intermediate is then reacted with potassium phthalimide in a nucleophilic substitution reaction to yield the final product.
-
Preparation of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene
Starting Material: 1,3,5-triethylbenzene
Reagents: Bromine, iron(III) bromide
Conditions: The reaction is carried out under reflux in an inert atmosphere.
-
Nucleophilic Substitution
Intermediate: 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene
Reagent: Potassium phthalimide
Conditions: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalimide derivatives.
Reduction: Reduction reactions can convert the phthalimide groups to amines.
Substitution: The phthalimidomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Phthalimide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene depends on its application. In medicinal chemistry, it may act by forming stable complexes with target molecules, thereby modifying their activity. The phthalimide groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene.
1,3,5-Tris(4-aminophenyl)benzene: Used in the synthesis of supramolecular structures and materials.
1,3,5-Tris(4-carboxyphenyl)benzene: Investigated for its anticancer properties and DNA binding capabilities.
Uniqueness
This compound is unique due to its specific combination of phthalimidomethyl and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C39H33N3O6 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]-2,4,6-triethylphenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C39H33N3O6/c1-4-22-31(19-40-34(43)25-13-7-8-14-26(25)35(40)44)23(5-2)33(21-42-38(47)29-17-11-12-18-30(29)39(42)48)24(6-3)32(22)20-41-36(45)27-15-9-10-16-28(27)37(41)46/h7-18H,4-6,19-21H2,1-3H3 |
InChI Key |
VZXZBXBOHDHNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN2C(=O)C3=CC=CC=C3C2=O)CC)CN4C(=O)C5=CC=CC=C5C4=O)CC)CN6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


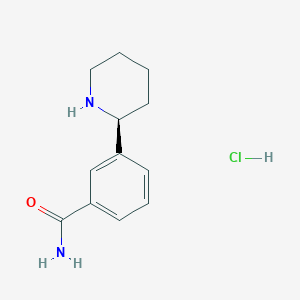



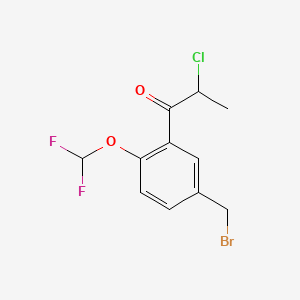
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
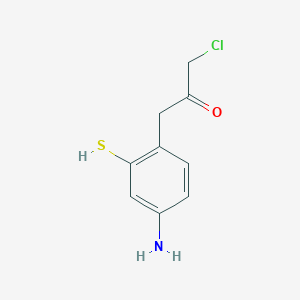
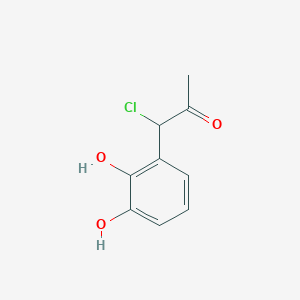
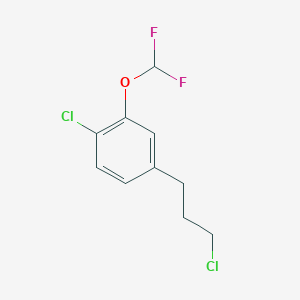
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)


![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)

